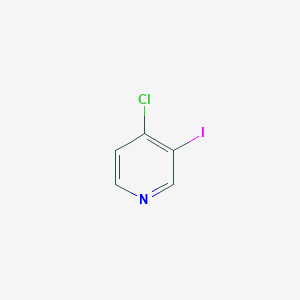

4-Chloro-3-iodopyridine

Description

Significance of Halogenated Heterocycles in Organic Synthesis

Halogenated heterocyclic compounds, which feature one or more halogen atoms such as fluorine, chlorine, bromine, or iodine, are of paramount importance in organic synthesis. jeyamscientific.insigmaaldrich.com These halogens serve as reactive handles, enabling a wide range of chemical transformations. mdpi.comnih.govpreprints.org Their high electrophilicity and capacity to act as leaving groups are pivotal for the activation and structural modification of organic compounds. mdpi.comnih.govpreprints.org

Synthetic chemists utilize halogenated heterocycles as foundational building blocks to construct more complex molecular architectures. jeyamscientific.insigmaaldrich.com They are instrumental in various synthetic protocols, including lithiation and palladium-catalyzed cross-coupling reactions. jeyamscientific.insigmaaldrich.com The ability to selectively modify their structures through heterocyclic reactions allows for precise control over their function. jeyamscientific.in This versatility has led to their widespread use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. ignited.inchemicalbook.com

Overview of Pyridine (B92270) Derivatives as Synthetic Building Blocks

The pyridine ring, an isostere of benzene (B151609), is a fundamental scaffold found in numerous naturally occurring compounds, including vitamins, coenzymes, and alkaloids. ignited.inlifechemicals.com Its presence in a significant number of FDA-approved drugs underscores its importance in medicinal chemistry. lifechemicals.comrsc.org Pyridine and its derivatives are considered "privileged scaffolds" due to their ability to interact with a wide range of biological targets. rsc.org

Functionalized pyridines are invaluable building blocks in both organic synthesis and medicinal chemistry. lifechemicals.comresearchgate.net The nitrogen atom in the pyridine ring not only imparts basicity but also influences the reactivity of the entire molecule. ignited.in The introduction of various substituents onto the pyridine core allows for the fine-tuning of its steric and electronic properties, making these derivatives essential for creating new therapeutic agents and other functional molecules. nih.gov

Position of 4-Chloro-3-iodopyridine within Halogenated Pyridine Chemistry

This compound is a specific halogenated pyridine that serves as a versatile building block in medicinal and synthetic chemistry. Its chemical structure, featuring a chlorine atom at the 4-position and an iodine atom at the 3-position, provides distinct sites for chemical modification.

The 4-chloro-3-iodo substitution pattern creates a highly useful scaffold for constructing complex molecules. This dual functionality is key to its utility:

The chlorine atom at position 4 acts as a leaving group, particularly for nucleophilic aromatic substitution reactions.

The iodine atom at position 3 is well-suited for participating in transition metal-catalyzed cross-coupling reactions, such as Suzuki and Stille-Kelly couplings, due to its favorable oxidative addition kinetics. acs.org

This differential reactivity allows for sequential and site-selective functionalization, making this compound a valuable intermediate in the synthesis of complex heterocyclic systems, including active pharmaceutical ingredients (APIs) and specialized ligands for catalysis. For instance, it has been used in the efficient synthesis of benzo lifechemicals.comfuro[3,2-c]pyridine, a tricyclic heterocycle with potential biological activities. acs.org

The properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 89167-34-0 |

| Molecular Formula | C₅H₃ClIN |

| Molecular Weight | 239.44 g/mol sigmaaldrich.comechemi.com |

| Appearance | Solid sigmaaldrich.com |

| Melting Point | 69-70 °C echemi.com |

| Boiling Point | 248.6 °C at 760 mmHg echemi.com |

| Density | 2.1±0.1 g/cm³ echemi.com |

| InChI Key | GPFGRYFMMHDHGA-UHFFFAOYSA-N sigmaaldrich.comechemi.com |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClIN/c6-4-1-2-8-3-5(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPFGRYFMMHDHGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376776 | |

| Record name | 4-chloro-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89167-34-0 | |

| Record name | 4-chloro-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 3 Iodopyridine

Direct Halogenation and Regioselective Synthesis

The direct introduction of both chlorine and iodine onto a pyridine (B92270) ring to achieve the specific 4-chloro-3-iodo substitution pattern presents significant regiochemical challenges. Overcoming these challenges requires carefully designed strategies.

Chlorination and Iodination Strategies on Pyridine Scaffolds

Direct electrophilic halogenation of the electron-deficient pyridine ring is an inherently difficult process that often necessitates harsh reaction conditions, such as high temperatures and the use of strong Lewis or Brønsted acids. chemrxiv.org These conditions can lead to a lack of selectivity and the formation of multiple regioisomeric products. chemrxiv.org

A more controlled and widely used approach involves a stepwise halogenation sequence. One such strategy begins with the synthesis of a monosubstituted pyridine, which then directs the introduction of the second halogen. For instance, a potential pathway to 4-chloro-3-iodopyridine involves the initial preparation of 3-iodopyridine (B74083), followed by a selective chlorination at the 4-position. Another approach could involve preparing 4-chloropyridine (B1293800) as a precursor and then introducing iodine at the 3-position. The synthesis of 4-chloropyridine itself can be achieved by treating pyridine with reagents like sulfur oxychloride (SOCl₂), phosphorus oxychloride (POCl₃), or phosphorus pentachloride (PCl₅) at elevated temperatures.

A different strategy involves starting with an aminated pyridine derivative. For example, 2-Chloro-3-Iodo-4-Pyridinamine can be synthesized from 2-chloropyridin-4-amine by treating it with iodine monochloride in acetic acid. chemicalbook.com

| Starting Material | Reagents | Product | Reference |

| 2-chloropyridin-4-amine | 1. Iodine monochloride, NaOAc·3H₂O, AcOH | 2-Chloro-3-iodo-4-pyridinamine | chemicalbook.com |

| Pyridine | 1. N-(4-pyridyl) pyridinium (B92312) chloride hydrochloride2. SOCl₂, POCl₃, or PCl₅ | 4-chloropyridine | |

| 3-Allylpyridine | Iodine monochloride | 3-Allyl-2-chloro-4-iodopyridine | smolecule.com |

Control of Regioselectivity in Dihalopyridine Formation

Achieving the desired 4-chloro-3-iodo substitution pattern requires precise control over the reaction's regioselectivity. The inherent electronic properties of the pyridine ring and the influence of existing substituents are key factors. The 2-chloro substituent, for example, has been shown to have a strong directing effect on the regioselectivity of further functionalizations, sometimes inverting the selectivity observed in 2-unsubstituted pyridines. mdpi.com

Recent advancements have introduced novel methods for highly regioselective halogenation. One innovative technique involves the temporary transformation of pyridines into reactive Zincke imine intermediates. chemrxiv.org This ring-opening, halogenation, and ring-closing sequence allows for highly regioselective halogenation at the 3-position under mild conditions. chemrxiv.org

"Halogen dance" reactions, which involve the base-induced intramolecular migration of a halogen atom, also offer a powerful tool for synthesizing specific, highly substituted halopyridines that would be difficult to access through other means. acs.orgacs.org Furthermore, the functionalization of trihalogenated pyridines, such as 2-chloro-4,5-dibromopyridine and 4-bromo-2-chloro-5-iodopyridine, has been established as a route to orthogonally functionalized pyridine derivatives, which can be valuable for structure-activity relationship (SAR) studies in medicinal chemistry. mdpi.com

Microwave-Assisted Synthesis Approaches

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This technology has been successfully applied to the synthesis of halogenated pyridines and their derivatives.

For example, the synthesis of 2,3,5,6-tetrachloro-4-iodopyridine (B1620682) from pentachloropyridine (B147404) and sodium iodide can be efficiently achieved using microwave irradiation, providing the product in high yield in just 10 minutes. While not the title compound, this demonstrates the utility of microwave heating for iodination reactions on polychlorinated pyridines. Microwave irradiation also significantly speeds up the incorporation of 3-iodopyridine into more complex molecular structures through cross-coupling reactions. smolecule.com The benefits include dramatically reduced reaction times—minutes versus hours—and enhanced selectivity. smolecule.com

Microwave heating can also be employed in the synthesis of precursors for more complex heterocyclic systems. For instance, microwave-assisted one-pot cyanation/Sonogashira double-coupling reactions have been performed on imidazo[1,2-a]pyridines derived from 2-amino-4-chloro-3-iodopyridine. mdpi.com

| Reaction Type | Precursors | Conditions | Advantage | Reference |

| Iodination | Pentachloropyridine, NaI, DMF | 600 W, 140°C, 10 min | High yield, rapid reaction | |

| Heteroarylation | 3-iodopyridine, ketones | Pd/Cu catalyst, 130°C, 10 min | 85% conversion, reduced time | smolecule.com |

| Double-Coupling | Dihalogenated imidazo[1,2-a]pyridines | 90-130°C, 1-4 h | One-pot procedure | mdpi.com |

Synthesis from Precursors and Related Compounds

The synthesis of this compound is often accomplished by modifying existing pyridine rings that already contain one or more substituents. These precursors can be other halopyridines or pyridine derivatives bearing functional groups that facilitate the introduction of the desired chloro and iodo groups.

Derivatization of Pyridine Derivatives

The chemical reactivity of this compound itself demonstrates how pyridine derivatives can be transformed. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr). For example, reacting this compound with alcohols like isopropanol (B130326) or benzyl (B1604629) alcohol at elevated temperatures (60°C) yields the corresponding alkoxy-iodopyridines. nih.gov

The synthesis of the target compound can also start from other functionalized pyridines. A key strategy involves the transformation of a dihalogenated pyridine. For instance, 2-amino-4-chloro-3-iodopyridine can be prepared via the amination of 2,3-dichloro-4-iodopyridine (B1390755) in a Parr bomb with ammonium (B1175870) hydroxide. mdpi.com This demonstrates the principle of transforming a polyhalogenated pyridine into a useful precursor for more complex structures. mdpi.com

Transformations of Dihalopyridines

The transformation of one dihalopyridine into another, or the selective reaction of one halogen in the presence of another, is a cornerstone of pyridine chemistry. The synthesis of this compound and related compounds often relies on the differential reactivity of halogens on the pyridine ring.

For instance, the synthesis of various alkoxy-iodopyridines has been achieved by the nucleophilic displacement of a halogen from a dihalopyridine precursor. nih.gov In a comparative study, the fluorine atom of 2-fluoro-3-iodopyridine (B38475) was displaced by alcohols at room temperature, whereas the chlorine atoms of this compound and 2-chloro-5-iodopyridine (B1352245) required heating to 60°C for the substitution to occur. nih.gov This highlights the greater lability of fluorine compared to chlorine in these SNAr reactions.

The synthesis of 2-amino-3-chloro-4-iodopyridine from 2,3-dichloro-4-iodopyridine provides a clear example of a dihalopyridine transformation where one chlorine atom is selectively replaced by an amino group. mdpi.com Such transformations are crucial for building molecular complexity from readily available dihalogenated starting materials.

| Starting Dihalopyridine | Reagents | Product | Reference |

| This compound | Isopropanol | 3-Iodo-4-isopropoxypyridine | nih.gov |

| This compound | Benzyl alcohol | 4-Benzyloxy-3-iodopyridine | nih.gov |

| 2,3-Dichloro-4-iodopyridine | NH₄OH | 2-Amino-3-chloro-4-iodopyridine | mdpi.com |

Synthesis via Halogen Dance Reactions in Multihalogenated Pyridines

The halogen dance (HD) reaction, also known as halogen scrambling or base-catalyzed halogen migration, represents a significant pathway for the synthesis of halogenated pyridines that are otherwise difficult to access. wikipedia.orgresearchgate.netclockss.org This rearrangement involves the migration of a halogen atom to a different position on the pyridine ring, driven by thermodynamics towards the most stable anionic intermediate. wikipedia.org The reaction is typically initiated by a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), which deprotonates the ring at a position ortho to a directing group or a halogen. wikipedia.orgclockss.org

The mechanism proceeds through a series of deprotonation and metal-halogen exchange steps. whiterose.ac.uk For a dihalogenated pyridine, a strong base can induce deprotonation, leading to a lithiated intermediate. This intermediate can then undergo an intermolecular halogen transfer with another molecule of the starting material, resulting in the "dance" of the halogen to a new position. wikipedia.org The resulting thermodynamically favored organolithium species can then be trapped by an electrophile. wikipedia.orgclockss.org

In the context of multihalogenated pyridines, the halogen dance provides a powerful tool for creating specific substitution patterns. researchgate.netclockss.org For instance, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine has been successfully achieved using a halogen dance reaction as a key step. nih.govacs.org Similarly, the reaction has been applied to 2-fluoro-3-iodopyridine and 3-fluoro-4-iodopyridine. researchgate.netnih.gov Studies on 2,3-dihalopyridines have shown that reaction conditions, particularly temperature, can be tuned to favor either direct deprotonation or the halogen dance product. nih.gov At lower temperatures (e.g., -60 °C), kinetic products from simple deprotonation are often isolated, whereas at slightly higher temperatures (e.g., -20 °C), the thermodynamic product resulting from the halogen dance becomes dominant. nih.gov

Recent advancements have demonstrated the use of continuous-flow technology to control these highly reactive intermediates. nih.gov This methodology allows for rapid and selective trapping of the desired (pyridin-4-yl)lithium species that results from the halogen dance, offering excellent yields and scalability. nih.gov The table below summarizes key findings from a continuous-flow halogen dance reaction on a fluorinated iodopyridine.

Table 1. Continuous-Flow Halogen Dance on 2-Fluoro-3-iodopyridine

| Electrophile | Product | Yield (%) | Reference |

|---|---|---|---|

| DMF | 2-Fluoro-4-iodo-3-formylpyridine | 80 | nih.gov |

| I2 | 2-Fluoro-3,4-diiodopyridine | 91 | nih.gov |

| (PhS)2 | 2-Fluoro-4-iodo-3-(phenylthio)pyridine | 97 | nih.gov |

| NBS | 3-Bromo-2-fluoro-4-iodopyridine | 81 | nih.gov |

Advanced Synthetic Routes and Reaction Mechanisms

Beyond classical methods, the synthesis of functionalized pyridines like this compound benefits from advanced routes that offer greater efficiency, selectivity, and functional group tolerance.

Catalytic Approaches for Halogen Introduction

Direct halogenation of the electron-deficient pyridine ring often requires harsh conditions. nih.gov Catalytic methods provide milder and more selective alternatives.

Copper-Catalyzed Halogenation: Copper catalysts are widely used for C-H bond functionalization, including halogenation. beilstein-journals.org For example, copper(I) iodide (CuI) can catalyze the cross-dimerization of arenes where the in situ formation of an iodoarene intermediate is a crucial step. beilstein-journals.org Modified approaches using lithium halides (LiCl or LiBr) as the halogen source in the presence of a copper catalyst have enabled the synthesis of various 2-(o-haloaryl)pyridines with improved selectivity. beilstein-journals.org Heterogeneous copper(I) catalysts have also been developed for the three-component tandem cyclization of ketoxime acetates, aldehydes, and activated methylene (B1212753) compounds to deliver polysubstituted pyridines. tandfonline.com

Phosphine-Mediated Halogenation: A novel two-step strategy for the selective halogenation of pyridines at the 4-position involves the use of specially designed phosphine (B1218219) reagents. nih.govchemrxiv.org In this method, a heterocyclic phosphine is first installed at the 4-position of a pyridine, forming a phosphonium (B103445) salt. This salt then acts as an electrophile, and the phosphine group is subsequently displaced by a halide nucleophile (e.g., from LiCl). nih.govchemrxiv.org This approach is effective for a broad range of unactivated pyridines and complex molecules. Computational studies suggest the C-halogen bond formation occurs via a stepwise SNAr pathway where phosphine elimination is the rate-determining step. nih.gov The electrophilicity of the phosphonium salt and the substitution pattern of the pyridine ring are key factors influencing the reaction's efficiency. chemrxiv.org

Table 2. Catalytic and Mediated Halogenation Approaches for Pyridines

| Method | Catalyst/Reagent | Halogen Source | Key Feature | Reference |

|---|---|---|---|---|

| C-H Chlorination | Cu(OAc)2 | LiCl | Synthesis of 2-(o-haloaryl)pyridines. | beilstein-journals.org |

| Tandem Cyclization | MCM-41-2N-CuBr | N/A (builds ring) | Heterogeneous, recyclable catalyst for pyridine synthesis. | tandfonline.com |

| 4-Selective Halogenation | Heterocyclic Phosphines | LiCl, HCl | Activation via phosphonium salt formation. | nih.govchemrxiv.org |

| 3-Selective Halogenation | N/A (Zincke imine intermediate) | NBS, NCS, I2 | Ring-opening/closing sequence under mild conditions. | chemrxiv.org |

Exploration of Novel Reaction Pathways

The search for more efficient and versatile synthetic methods has led to the exploration of novel reaction pathways for constructing highly functionalized pyridines. acs.orgnih.gov

One innovative strategy involves a temporary transformation of the pyridine ring into a series of reactive alkene intermediates. chemrxiv.org Specifically, a ring-opening, halogenation, and ring-closing sequence using Zincke imine intermediates allows for the highly regioselective introduction of halogens at the 3-position under mild conditions. This method circumvents the electronic mismatch typically encountered in electrophilic aromatic substitution of pyridines. chemrxiv.org

Another area of innovation is the development of cascade or tandem reactions. A metal-free cascade process involving a Pummerer-type rearrangement, aza-Prins cyclization, and elimination-induced aromatization has been reported for the synthesis of highly functionalized pyridines from simple starting materials. acs.org Copper-catalyzed cascade reactions have also been shown to provide a switchable synthesis of either functionalized pyridines or pyrroles from common precursors like alkynes and N-sulfonyl azadienes. rsc.org These methods are valued for their atom economy and ability to build molecular complexity in a single pot.

The use of continuous-flow systems, as mentioned for halogen dance reactions, represents a significant process innovation. nih.gov This technology enables precise control over reaction parameters like temperature and time for reactions involving highly reactive species, leading to improved selectivity and safety. nih.gov

Stereochemical Considerations in Synthesis

While this compound is an achiral molecule, stereochemical considerations become paramount when it or related pyridines are used as building blocks for more complex, three-dimensional structures, such as those found in pharmaceuticals and chiral ligands. acs.orgrsc.org

A key challenge in pyridine chemistry is the regio- and stereoselective dearomatization of pyridinium salts. acs.org Recent progress has been made in the catalytic asymmetric C4-selective dearomative C-C bond-forming functionalization of pyridinium salts. Using a combination of a chiral copper catalyst and a Grignard reagent, chiral 1,4-dihydropyridine (B1200194) derivatives can be accessed with high regio- and enantioselectivity. acs.org Mechanistic studies point to the activating substituent at the C3 position of the pyridinium salt as a crucial element for reactivity. acs.org

In the synthesis of organometallic complexes, such as those involving iridium(III), the spatial arrangement of pyridine-type ligands is critical. The synthesis of tris(cyclometalated)-iridium(III) emitters can be controlled to produce specific isomers (e.g., fac vs. mer). acs.org Furthermore, the synthesis of complexes with multiple different pyridyl ligands can lead to cis or trans isomers with respect to the pyridyl nitrogen atoms, and the stability and interconversion of these isomers are important considerations. For example, a hydroxo-bridged iridium dimer with a cis-pyridyl arrangement has been shown to isomerize to the more stable trans-pyridyl configuration at elevated temperatures. acs.org Such stereochemical control is essential for tuning the photophysical properties of the final complexes.

Reactivity and Reaction Mechanisms of 4 Chloro 3 Iodopyridine

Nucleophilic Substitution Reactions

The pyridine (B92270) ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr). In 4-chloro-3-iodopyridine, the reactivity is dictated by the position and nature of the halogen atoms.

Reactivity of Halogen Atoms (Chlorine vs. Iodine) in Nucleophilic Aromatic Substitution (SNAr)

In this compound, the chlorine and iodine atoms exhibit pronounced differences in reactivity towards nucleophiles in SNAr reactions. The chlorine atom at the 4-position is the primary site for nucleophilic displacement. This is because the C4 position is activated towards nucleophilic attack by the electron-withdrawing nitrogen atom in the para position. The stability of the Meisenheimer intermediate, a key species in the SNAr mechanism, is enhanced when the negative charge is delocalized onto the electronegative nitrogen atom.

Conversely, the iodine atom at the 3-position is generally unreactive in SNAr reactions. Iodide is typically a better leaving group than chloride in aliphatic substitution; however, in aromatic systems, the rate-determining step is often the initial nucleophilic attack, which is governed by the electrophilicity of the carbon atom. The C4 position is more electrophilic than the C3 position. Studies show that under basic conditions or with nucleophiles like alcohols, it is the C4-chloro group that is substituted, leaving the C3-iodo group intact. For instance, reaction with isopropanol (B130326) or benzyl (B1604629) alcohol at elevated temperatures (60°C) results in the displacement of the chlorine atom to yield 3-iodo-4-isopropoxypyridine and 4-benzyloxy-3-iodopyridine, respectively. Iodopyridines are generally the least reactive among halopyridines in SNAr reactions where the halogen's ability to activate the ring through induction is the dominant factor. sorbonne-universite.fr

Regioselectivity of Nucleophilic Attack

The regioselectivity of nucleophilic attack on the this compound ring is directed overwhelmingly to the C4 position. This preference is a classic example of electronic control in pyridinic systems. The pyridine nitrogen strongly withdraws electron density from the α (2, 6) and γ (4) positions through resonance and inductive effects, making these carbons significantly more electrophilic than the β (3, 5) positions.

The attack of a nucleophile at C4 allows the negative charge of the resulting Meisenheimer intermediate to be delocalized directly onto the ring nitrogen, which is a highly stabilizing interaction. Attack at the C3 position does not permit such delocalization onto the nitrogen atom, resulting in a higher energy, less stable intermediate. Therefore, the activation barrier for attack at C4 is significantly lower than at C3, leading to the selective substitution of the chlorine atom.

Influence of Substituent Effects on Reactivity

The reactivity of the this compound scaffold in SNAr reactions can be further modulated by the presence of other substituents on the pyridine ring. The introduction of an electron-withdrawing group, such as a nitrile (CN) group, would be expected to further activate the ring towards nucleophilic attack. For example, in the related compound 4-chloro-3-iodopicolinonitrile, the nitrile group enhances the electrophilicity of the ring, which can accelerate substitution rates compared to the parent compound. Conversely, electron-donating groups would decrease the electrophilicity of the ring and slow down the rate of SNAr reactions. The inherent electron-withdrawing nature of the chlorine and iodine atoms themselves already activates the pyridine ring towards nucleophilic attack compared to unsubstituted pyridine.

Cross-Coupling Reactions

The differential reactivity of the C-Cl and C-I bonds is particularly advantageous in transition metal-catalyzed cross-coupling reactions, where the iodine atom becomes the primary reactive site.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Sonogashira)

In palladium-catalyzed cross-coupling reactions, the relative reactivity of aryl halides typically follows the order I > Br > Cl. This trend is based on the bond dissociation energies of the carbon-halogen bond and the ease of the initial oxidative addition step to the Pd(0) catalyst. The C-I bond is weaker than the C-Cl bond, making it significantly more reactive in this crucial step.

This reactivity difference allows for highly selective functionalization of this compound. The iodine atom at the 3-position is selectively replaced in reactions like the Suzuki-Miyaura and Sonogashira couplings, while the chlorine atom at the 4-position remains untouched. This provides a powerful synthetic handle to first introduce a substituent at the C3 position, with the C4-chloro group available for subsequent modification, for instance, via an SNAr reaction. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base. The reaction selectively forms a new carbon-carbon bond at the C3 position. rsc.org

| Catalyst / Ligand | Base | Solvent | Product | Yield | Reference |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 4-Chloro-3-phenylpyridine | - | |

| PdCl₂(dppf) | K₂CO₃ | Methanol | 3-Aryl-4-chloropyridine | - | rsc.org |

Sonogashira Coupling: This reaction couples this compound with a terminal alkyne, catalyzed by palladium and typically a copper(I) co-catalyst. As with the Suzuki-Miyaura reaction, the coupling occurs selectively at the C3 iodo-substituted position. beilstein-journals.org

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Copper-catalyzed trifluoromethylation)

Beyond palladium, other transition metals can be used to catalyze specific transformations of this compound. A notable example is the copper-catalyzed trifluoromethylation. The introduction of a trifluoromethyl (CF₃) group is of significant interest in medicinal chemistry. beilstein-journals.org

In a study on the trifluoromethylation of alkoxy-substituted iodopyridines, this compound was first converted to various 4-alkoxy-3-iodopyridines via nucleophilic substitution of the chlorine. researchgate.net The resulting 3-iodo-4-alkoxypyridine derivatives then underwent copper-catalyzed trifluoromethylation, where the iodine atom is replaced by a CF₃ group. researchgate.netnih.gov The reaction typically employs a copper(I) source and a trifluoromethylating agent, such as the Ruppert-Prakash reagent (TMSCF₃) or potassium (trifluoromethyl)trimethoxyborate. researchgate.net This two-step sequence highlights the orthogonal reactivity of the two halogen sites, first using the C4-position for SNAr and then the C3-position for a metal-catalyzed coupling. researchgate.net

| Substrate | Catalyst | CF₃ Source | Conditions | Product | Yield | Reference |

| 3-Iodo-4-methoxypyridine | CuI | TMSCF₃ | NMP, 90°C | 4-Methoxy-3-(trifluoromethyl)pyridine | - | nih.govacs.org |

| Alkoxy-iodopyridines | Copper Catalyst | Various | - | Alkoxy-(trifluoromethyl)pyridines | 50-88% | researchgate.netnih.gov |

Mechanistic Studies of Cross-Coupling involving this compound

The dual halogen substitution of this compound provides distinct reactivity in cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition with transition metal catalysts, such as palladium and nickel, compared to the more robust carbon-chlorine bond. This difference in reactivity allows for selective functionalization at the 3-position of the pyridine ring.

The general mechanism for these cross-coupling reactions involves:

Oxidative Addition: The palladium(0) or nickel(0) catalyst inserts into the carbon-iodine bond of this compound.

Transmetalation: The organometallic coupling partner (e.g., an organoboron or organozinc compound) transfers its organic group to the metal center.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the new carbon-carbon bond and regenerating the active catalyst.

Metalation and Organometallic Chemistry

The presence of halogen atoms on the pyridine ring significantly influences its behavior in metalation reactions, leading to the formation of valuable organometallic intermediates.

Directed ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. In the case of iodopyridines, the iodo group can direct lithiation to the adjacent ortho position using strong bases like lithium diisopropylamide (LDA) at low temperatures. acs.orgacs.org This strategy has been successfully applied to various iodopyridines, often leading to a "halogen dance" phenomenon where the initial lithiated species rearranges to a more stable intermediate. acs.orgdur.ac.uk For this compound, the directing effect of the iodine at position 3 would favor metalation at the 2- or 4-position. However, the electron-withdrawing nature of the chlorine at the 4-position can also influence the acidity of the ring protons.

Formation and Reactivity of Organolithium and Organomagnesium Intermediates

Organolithium reagents can be generated from this compound through halogen-metal exchange, typically using an alkyllithium reagent like n-butyllithium. The greater reactivity of the carbon-iodine bond ensures that the exchange occurs selectively at the 3-position, yielding 4-chloro-3-lithiopyridine. researchgate.net These organolithium intermediates are highly reactive and can be trapped with various electrophiles to introduce a wide range of functional groups. nih.gov However, their high reactivity also necessitates cryogenic temperatures and strict anhydrous conditions to prevent side reactions. uniba.it

Similarly, organomagnesium (Grignard) reagents can be prepared from this compound. The formation of the Grignard reagent, 4-chloro-3-pyridylmagnesium iodide, can be achieved by reacting the parent compound with magnesium metal or through an iodine-magnesium exchange reaction using a more reactive Grignard reagent like isopropylmagnesium chloride. uni-muenchen.de Organomagnesium reagents are generally less reactive and more functional group tolerant than their organolithium counterparts, making them valuable alternatives in many synthetic applications. acs.org

Table 1: Formation of Organometallic Intermediates from this compound and Subsequent Reactions

| Organometallic Intermediate | Method of Formation | Reagents | Subsequent Reaction | Product Type |

|---|---|---|---|---|

| 4-Chloro-3-lithiopyridine | Halogen-Metal Exchange | n-BuLi | Reaction with electrophiles (e.g., aldehydes, ketones) | Functionalized pyridines |

Reactions with Zirconacyclopentadienes for Heterocycle Formation

This compound reacts with zirconacyclopentadienes in the presence of a copper catalyst to form substituted isoquinoline (B145761) derivatives. nih.gov This reaction proceeds through a coupling mechanism where the zirconacyclopentadiene, formed from two alkyne molecules and a zirconocene (B1252598) complex, effectively acts as a four-carbon dianion equivalent. The reaction with 3,4-dihalopyridines like this compound leads to the formation of the isoquinoline ring system in good to high yields. nih.gov

Cyclization and Annulation Reactions

The bifunctional nature of this compound makes it an excellent substrate for the synthesis of fused heterocyclic systems through various cyclization and annulation strategies.

Formation of Fused Heterocyclic Systems

The differential reactivity of the C-I and C-Cl bonds in this compound is exploited in tandem and one-pot reactions to construct complex polycyclic aromatic systems. For instance, a palladium-catalyzed intermolecular amination at the iodine-bearing position can be followed by an intramolecular C-N bond formation involving the chlorine atom to build fused ring systems. researchgate.net

A notable application is the synthesis of benzofuro[2,3-b]pyridines. ias.ac.in This can be achieved by first reacting 2-chloro-3-iodopyridine (B15675) with a substituted phenoxide, followed by an intramolecular cyclization. Similarly, this compound can serve as a precursor for analogous fused systems. The reaction with zirconacyclopentadienes, as mentioned earlier, also represents a powerful method for constructing fused heterocycles like substituted isoquinolines. nih.gov Furthermore, tandem inter- and intramolecular Pd-catalyzed amination protocols using 4-chloro-3-iodoquinoline, a related compound, have been developed to synthesize novel quinoline-fused heterocyclic systems. researchgate.net

Table 2: Fused Heterocyclic Systems from this compound and Related Compounds

| Starting Material | Reaction Type | Reagents/Catalysts | Fused Heterocycle Formed |

|---|---|---|---|

| This compound | Coupling/Cyclization | Zirconacyclopentadienes, Cu catalyst | Substituted isoquinolines nih.gov |

| 2-Chloro-3-iodopyridine | Tandem Amination | Aminoazines, Pd(BINAP)/Pd(XANTPHOS) | Dipyrido[1,2-a:3′,2′-d]imidazole analogues thieme-connect.com |

Intramolecular Cyclization Pathways

The strategic placement of chloro and iodo substituents on the pyridine core enables a variety of intramolecular cyclization reactions, providing efficient routes to fused heterocyclic systems. These pathways are often mediated by transition metals, particularly palladium, which can selectively activate the carbon-halogen bonds.

Palladium-catalyzed reactions are central to the intramolecular cyclization of halopyridines. clockss.org Tandem sequences involving an initial intermolecular coupling followed by an intramolecular cyclization are particularly powerful. For instance, a one-pot approach for synthesizing pyrido[3′,2′:4,5]imidazo[1,2-a]quinoxaline was achieved through a Pd(OAc)2–XANTPHOS-catalyzed double amination of 2-chloro-3-iodopyridine. thieme-connect.com In this process, the more reactive C-I bond undergoes an initial intermolecular amination, followed by an intramolecular C-N bond formation involving the C-Cl bond to close the ring. thieme-connect.com The choice of solvent can be critical; replacing toluene with DME under reflux conditions was necessary to drive the reaction to completion for certain substrates. thieme-connect.com

The proposed mechanism for such tandem reactions begins with the oxidative addition of the palladium(0) catalyst to the more labile carbon-iodine bond of the pyridine. thieme-connect.com This is followed by coupling with an amino-group-containing reactant. The resulting intermediate then undergoes a second, intramolecular oxidative addition at the carbon-chlorine bond, leading to the formation of a palladacycle. thieme-connect.com Subsequent reductive elimination yields the final fused polycyclic product and regenerates the active palladium catalyst. thieme-connect.com

Iodine itself can mediate intramolecular cyclizations. For example, the iodocyclization of N-aryl enamines proceeds through the formation of a three-membered iodonium (B1229267) intermediate from the reaction of iodine with the enamine's double bond. acs.org This is followed by an intramolecular electrophilic aromatic substitution to form the new ring. acs.org While this specific example does not use this compound as a starting material, the principle of iodine-mediated cyclization is a relevant pathway for appropriately substituted derivatives.

Another strategy involves bromine-lithium exchange to initiate cyclization. In the synthesis of the dihydroisoquinolinone scaffold of (+)-floyocidin B, cyclization via bromine-lithium exchange on nitrile intermediates proved highly effective, yielding the desired polycyclic products in high yields. mdpi.com This highlights how different halogen reactivities can be exploited to trigger ring formation.

| Starting Material | Catalyst/Reagents | Solvent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloro-3-iodopyridine and Phthalazin-1-amine | Pd(OAc)₂, XANTPHOS, CuI, rac,trans-cyclohexane-1,2-diamine, Cs₂CO₃ | Toluene, reflux | Pyrido[3′,2′:4,5]imidazo[2,1-a]phthalazine | 80% | thieme-connect.com |

| 2-Chloro-3-iodopyridine and Quinoxalin-2-amine | Pd(OAc)₂, XANTPHOS, Cs₂CO₃ | DME, reflux | Pyrido[3′,2′:4,5]imidazo[1,2-a]quinoxaline | Not specified | thieme-connect.com |

| Aldehyde Precursor (46) | PdCl₂(PPh₃)₂ (0.1 eq.), Cs₂CO₃ | Toluene, reflux | Cyclized Product (5) | 16% | mdpi.com |

| Nitrile Precursor (ent-69) | n-BuLi | THF, -78 °C | Cyclized Product (ent-71) | >80% | mdpi.com |

Synthesis of Complex Polycyclic Scaffolds

The ability to perform selective reactions at the 3- and 4-positions makes this compound a valuable building block for synthesizing complex polycyclic scaffolds, which are core structures in many pharmaceuticals and biologically active compounds. dntb.gov.uawhiterose.ac.uk Cycloaddition reactions and transition-metal-catalyzed cross-coupling reactions are primary strategies for constructing these intricate frameworks. nih.govrsc.org

One powerful method is the palladium-catalyzed reaction of the dihalopyridine with compounds containing multiple reactive sites. For instance, 3,4-dihalopyridines like this compound can react with zirconacyclopentadienes to produce highly substituted isoquinoline derivatives in good to high yields. researchgate.net This reaction constructs a new benzene (B151609) ring fused to the original pyridine core.

Tandem reactions that form multiple bonds in a single operation are particularly efficient for building molecular complexity. A palladium-catalyzed tandem cyclization involving a Buchwald-Hartwig amination and a C-H bond functionalization has been used to synthesize a range of complex pyrazino[3,2,1-de]phenanthridine derivatives from Ugi adducts. researchgate.net Similarly, palladium-catalyzed aryl amination followed by a Heck cyclization cascade is another effective strategy. scispace.com

The synthesis of fused heterocycles such as thieno[2,3-d]pyrimidines can be accomplished using 2-chloro-3-iodopyrimidine (a related diazine) as a key intermediate. clockss.org The process involves a palladium-catalyzed Sonogashira coupling of the iodo-position with an alkyne, followed by cyclization with a sulfur source like sodium hydrosulfide (B80085) to form the fused thiophene (B33073) ring. clockss.org This sequence highlights the utility of the differential reactivity of the halogen substituents in a stepwise construction of a polycyclic system. clockss.org

The development of synthetic approaches to diverse molecular scaffolds is a significant area of research. whiterose.ac.uk These approaches often rely on a "toolkit" of cyclization reactions applied to versatile intermediates to generate libraries of structurally diverse polycyclic compounds for drug discovery. whiterose.ac.ukwhiterose.ac.uk The unique reactivity of this compound makes it an ideal candidate for such unified strategies, where its orthogonal halogen handles can be addressed sequentially to build complex, three-dimensional structures. mdpi.com

| Halopyridine Precursor | Reaction Type | Key Reagents | Resulting Scaffold | Reference |

|---|---|---|---|---|

| This compound | Reaction with zirconacyclopentadiene | Zirconacyclopentadienes | 5,6,7,8-Tetrasubstituted isoquinolines | researchgate.net |

| 2-Chloro-3-iodopyrimidine | Sonogashira coupling / Cyclization | Phenylethyne, Pd catalyst, NaHS | 2-Phenylthieno[2,3-d]pyrimidine | clockss.org |

| 2-Chloro-3-iodopyridine | Tandem Palladium-Catalyzed Amination | Aminoazines, Pd(BINAP)/Pd(XANTPHOS), Cs₂CO₃ | Dipyrido[1,2-a:3′,2′-d]imidazole analogues | thieme-connect.com |

| N-(2-iodophenyl)-N-alkylbenzamides | Samarium(II)-mediated spirocyclization | SmI₂, HMPA | Spirocyclic indolin-2-ones | researchgate.net |

Applications of 4 Chloro 3 Iodopyridine in Medicinal Chemistry

Scaffold for Drug Discovery

The unique arrangement of the chloro and iodo substituents on the pyridine (B92270) ring provides a versatile platform for constructing complex molecules. The chlorine atom can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions, while the iodine atom is well-suited for participating in various transition metal-catalyzed cross-coupling reactions. This dual functionality is a cornerstone of its utility in drug discovery.

Halogenated pyridine derivatives are recognized for their potential biological activities, including antimicrobial properties. smolecule.com Research has shown that compounds containing both chlorine and iodine substituents can exhibit enhanced antibacterial activity. The halogen atoms are thought to improve the compound's ability to interact with microbial targets, potentially disrupting essential cellular processes. While specific studies on 4-Chloro-3-iodopyridine are part of a broader investigation into halogenated heterocycles, its structural motifs are featured in the development of new antimicrobial agents. The core structure is used as a building block to synthesize more complex molecules with potential efficacy against various bacterial strains.

This compound has demonstrated notable potential in the field of oncology research. In vitro studies have suggested that the compound can inhibit the proliferation of certain cancer cell lines. The mechanism of action is often linked to the inhibition of specific kinases, which are enzymes that play a critical role in cell growth and signaling pathways. By serving as a foundational structure, this compound is used to synthesize derivatives that can act as potent anticancer agents. nih.gov Its pyridine core is a common feature in many bioactive molecules, and the attached halogens enhance its reactivity towards biological targets within cancer cells. smolecule.com

The development of kinase inhibitors is a significant area of focus in modern drug discovery, particularly for cancer treatment. chemicalbook.com this compound serves as a key starting material in the synthesis of these inhibitors. Its structure allows for the strategic addition of other chemical groups to design molecules that can fit into the active sites of specific kinases, thereby blocking their activity and halting cancer cell proliferation.

Furthermore, pyridine derivatives are integral to the development of drugs targeting the central nervous system. chemicalbook.com Related amino-iodopyridine structures have been identified as important intermediates in the synthesis of therapeutics for neurological disorders. The this compound scaffold provides a versatile starting point for creating compounds aimed at interacting with various neurological pathways. chemicalbook.com

Perhaps the most significant application of this compound is its role as a key intermediate in the synthesis of a wide range of APIs. exportersindia.com Its bifunctional nature, with two different halogens at distinct positions, allows for sequential and regioselective reactions. This means chemists can modify one part of the molecule without affecting the other, providing precise control over the final product. The iodine at position 3 can be used in cross-coupling reactions like the Suzuki or Sonogashira reactions, while the chlorine at position 4 can undergo nucleophilic substitution. This versatility makes it an invaluable building block for creating complex heterocyclic compounds that form the basis of many modern drugs.

Design and Synthesis of Biologically Active Derivatives

The true value of this compound lies in its potential for modification. By strategically altering its structure, chemists can fine-tune the biological activity of the resulting derivatives.

The primary strategies for functionalizing this compound revolve around the differential reactivity of its halogen substituents. This allows for a variety of chemical transformations to introduce new functional groups and build molecular complexity.

Cross-Coupling Reactions : The iodine atom at the C-3 position is particularly susceptible to palladium- or nickel-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon or carbon-heteroatom bonds, allowing for the attachment of aryl, alkyl, or alkynyl groups. smolecule.com

Nucleophilic Aromatic Substitution (SₙAr) : The chlorine atom at the C-4 position can be replaced by various nucleophiles, such as amines, thiols, or alkoxides. smolecule.com This is a common method for introducing groups that can enhance solubility or create new points of interaction with biological targets.

Halogen Dance Reaction : This type of reaction involves the transposition of a halogen atom on an aromatic ring, which can be a powerful tool for creating novel isomers and scaffolds for drug development. researchgate.net

These functionalization methods allow for the creation of a diverse library of compounds from a single, versatile starting material, significantly aiding the search for new and effective medicines. researchgate.net

Table of Biological Activities

| Activity Type | Observed Effect |

|---|---|

| Antimicrobial | Halogenated pyridines show effectiveness against various bacterial strains. |

| Anticancer | The compound and its derivatives can inhibit the proliferation of cancer cells. |

| Enzyme Inhibition | Serves as a scaffold for kinase inhibitors. |

Table of Functionalization Reactions

| Reaction Type | Reactive Site | Purpose |

|---|---|---|

| Cross-Coupling (e.g., Suzuki) | C-3 (Iodine) | Forms new C-C bonds, adding complex groups. |

| Nucleophilic Substitution (SₙAr) | C-4 (Chlorine) | Introduces nucleophiles like amines or thiols. smolecule.com |

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The compound this compound serves as a highly versatile scaffold in medicinal chemistry, primarily due to the differential reactivity of its two halogen substituents. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), while the iodine atom at the 3-position is well-suited for transition metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions. nih.gov This dual functionality allows for the systematic and regioselective introduction of a wide array of functional groups, making the molecule an ideal starting point for structure-activity relationship (SAR) studies.

SAR studies on derivatives of this compound aim to understand how specific structural modifications influence biological activity. By creating a library of analogues with varied substituents, researchers can build models, such as Comparative Molecular Field Analysis (CoMFA), to relate the three-dimensional chemical features of the compounds to their potency and selectivity. nih.gov

A key aspect of these studies is the exploration of how different groups at various positions on the pyridine ring and its new appendages affect interaction with biological targets. For instance, in the development of antitubercular agents, SAR studies revealed that a phenyl substituent at the C6 position of a pyrimidinone core (derived from a pyridine scaffold) was crucial for maintaining activity against Mycobacterium tuberculosis (Mtb). acs.org In contrast, replacing the phenyl group with smaller alkyl groups like methyl (CH3) or trifluoromethyl (CF3) led to a significant 10- to 15-fold loss in activity. acs.org Further modifications showed that adding a methyl group at the C5 position could maintain good potency while improving aqueous solubility, a critical property for drug development. acs.org

The following table illustrates SAR findings from a study on antitubercular pyrazolylpyrimidinones, showcasing how minor structural changes can significantly impact both efficacy and safety profiles. acs.org

Table 1: SAR of Pyrazolylpyrimidinone Analogues

| Compound | R1 Substitution (C6) | R2 Substitution (C5) | Mtb MIC (μM) | Cytotoxicity SI |

|---|---|---|---|---|

| 1 | Phenyl | H | 3 | 5 |

| 8 | Phenyl | Methyl | 2 | 12.5 |

| 9 | Methyl | Phenyl | 9 | 1 |

| 11 | Methyl | H | >50 | - |

| 12 | CF3 | H | 30 | >10 |

MIC: Minimum Inhibitory Concentration; SI: Selectivity Index (ratio of cytotoxicity to Mtb activity). Data sourced from a study on pyrazolylpyrimidinones. acs.org

These studies highlight that the pyridine core derived from this compound provides a robust framework for fine-tuning molecular properties to optimize biological activity.

Exploration of Derivatives for Specific Biological Targets

The structural versatility of this compound has enabled its use as a foundational element in the synthesis of inhibitors for a diverse range of biological targets implicated in various diseases.

Kinase Inhibitors: Derivatives of this compound are frequently used to develop kinase inhibitors for cancer therapy. chemicalbook.com The pyridine ring serves as a common core structure that can be functionalized to bind to the ATP-binding pocket of various kinases. Specific examples include the development of inhibitors for Activin-like kinase 2 (ALK2), a target in fibrodysplasia ossificans progressiva. acs.org SAR studies on 2-aminopyridine (B139424) derivatives have provided insights into the pharmacophore required for potent and selective inhibition of ALK2. acs.org

Tubulin Polymerization Inhibitors: Certain diarylpyridine derivatives synthesized using a 3-bromo-4-iodopyridine (B1523276) intermediate, a related scaffold, have been identified as potent inhibitors of tubulin polymerization. nih.gov These compounds disrupt the formation of microtubules, a critical process for cell division, thereby exhibiting antiproliferative activity against cancer cell lines. The pyridine moiety in these molecules acts as a bioisostere for the cis-stilbene (B147466) group found in natural tubulin inhibitors like combretastatin (B1194345) A-4. nih.gov

Enzyme Inhibitors: The scaffold has been used to target various enzymes. For example, 2-chloro-4-iodopyridine-3-carboxylic acid, a derivative, has shown inhibitory activity against carbonic anhydrase-II. In the field of infectious diseases, derivatives of the related 2-chloro-3-iodo-4-pyridinamine have been synthesized and evaluated as inhibitors of essential mycobacterial enzymes, including glutamate (B1630785) racemase (MurI) and glutamine synthetase, which are crucial for the survival of Mycobacterium tuberculosis. chemicalbook.com

Other Targets:

Influenza RNA Polymerase: Pyridine and pyrimidine (B1678525) derivatives have been developed as inhibitors of the protein-protein interaction between the PA and PB1 subunits of the influenza virus RNA-dependent RNA polymerase, a key target for new anti-influenza agents. unisi.it

P2X3 Receptor: Halogenated aniline (B41778) derivatives, which can be synthesized from precursors like 3-chloro-4-iodoaniline, have shown antagonistic activity at the P2X3 receptor, indicating potential applications in pain management.

This targeted exploration demonstrates the utility of the this compound framework in generating focused libraries of compounds for specific and biologically relevant targets.

Pharmacological Research and Preclinical Studies

In Vitro Evaluation of Derivatives

Derivatives synthesized from this compound and its analogues have undergone extensive in vitro evaluation to quantify their biological activity against various cell lines and molecular targets. These assays are critical for identifying promising lead compounds for further development.

Anticancer Activity: Diarylpyridine derivatives designed as tubulin polymerization inhibitors have been tested against several human cancer cell lines. The majority of these compounds exhibited moderate to high potency, with IC50 values (the concentration required to inhibit cell growth by 50%) often in the submicromolar to micromolar range. nih.gov

Table 2: In Vitro Antiproliferative Activity of Diarylpyridine Derivatives (IC50 in μM)

| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |

|---|---|---|---|

| 9a | 0.87 | 1.15 | 1.34 |

| 9b | 0.54 | 0.68 | 0.81 |

| 9t | 1.23 | 1.56 | 1.89 |

| CA-4 (Control) | 0.002 | 0.003 | 0.003 |

Data represents a selection from a study on tubulin polymerization inhibitors. nih.gov

Antimicrobial and Antitubercular Activity: In the search for new antibiotics, derivatives have shown significant activity against pathogenic bacteria. A series of pyrrolo[3,2-c]pyridine derivatives synthesized from 2-chloro-3-iodo-4-pyridinamine were evaluated for their efficacy against Mycobacterium tuberculosis H37Rv. chemicalbook.com One compound in particular, 1-((4-chloro-2-(cyclohexylmethyl)-1H-pyrrolo[3,2-c]pyridin-3-yl)methyl)piperidine-3-carboxamide (compound 7t), demonstrated excellent antimycobacterial activity with a Minimum Inhibitory Concentration (MIC) below 0.78 μg/mL. chemicalbook.com

Table 3: In Vitro Antitubercular and Anti-Influenza Activity

| Compound/Derivative | Target/Assay | Measurement | Result | Source |

|---|---|---|---|---|

| Compound 7t | M. tuberculosis | MIC | <0.78 μg/mL | chemicalbook.com |

| 2-chloro-4-iodopyridine-3-carboxylic acid | Carbonic Anhydrase-II | IC50 | 13.4–71.6 µM | |

| Compound 2d (Pyrimidine derivative) | Influenza PA-PB1 ELISA | IC50 | 90.1 µM | unisi.it |

| Compound 2d (Pyrimidine derivative) | Plaque Reduction Assay (PRA) | EC50 | 2.8 µM | unisi.it |

These in vitro results are fundamental for validating the therapeutic concept and selecting the most potent and selective compounds for further preclinical assessment.

In Vivo Studies and Efficacy Assessments

While extensive in vitro data exists, the progression of specific this compound derivatives into full in vivo efficacy studies in animal models is less commonly detailed in publicly available literature for this specific building block. The primary focus of many studies is on the initial synthesis and SAR exploration.

However, a crucial component of preclinical assessment that bridges the gap between in vitro activity and in vivo potential is the evaluation of cytotoxicity against non-cancerous cell lines. This provides an early indication of a compound's therapeutic window—the difference between its effective dose and its toxic dose.

For instance, the highly active antitubercular compound 7t (MIC <0.78 μg/mL) was also evaluated for its toxicity against the human embryonic kidney cell line HEK-293T. It exhibited low cytotoxicity, resulting in a high selectivity index (SI > 25), which is a favorable characteristic for a potential drug candidate. chemicalbook.com

Similarly, in the development of ALK2 inhibitors, a library of 28 K02288 derivatives was tested for cytotoxicity. The results showed that a significant number of the derivatives (23 out of 28) displayed high toxicity at a concentration of 100 μM over a 24-hour period, highlighting the importance of this screening step in eliminating compounds that are unlikely to be tolerated in vivo. acs.org The anti-influenza derivative 2d , which showed promising antiviral activity (EC50 = 2.8 µM), also demonstrated a favorable cytotoxic profile with a CC50 value greater than 250 µM in MDCK cells. unisi.it

These cytotoxicity assessments are a vital form of preclinical evaluation. Compounds that demonstrate high potency in in vitro assays coupled with low cytotoxicity are prioritized for subsequent, more complex in vivo studies to assess their pharmacological properties, including bioavailability, metabolism, and ultimate efficacy in disease models.

Applications in Materials Science and Agrochemicals

Organic Semiconductor Materials

Pyridine-containing compounds are integral to the development of advanced materials, contributing to organic semiconductors with specific electronic and optical properties. scbt.com The incorporation of halogenated pyridines like 4-Chloro-3-iodopyridine and its derivatives into larger molecular structures is a key strategy in the synthesis of novel organic materials. chemicalbook.com

Use in Photoelectric Materials

The development of advanced lighting technologies such as organic light-emitting diodes (OLEDs) relies on materials with high efficiency. rsc.org Pyridine (B92270) derivatives are explored for their potential in creating organic semiconductors used in electronics and photonics. scbt.com For instance, iridium complexes combining cyclometalating C^N ligands derived from substituted pyridines with other ligands have been shown to produce bright blue emissions, a crucial component for solution-processed OLEDs. rsc.org The interaction between pyridines and iodine is also a subject of study in the context of dye-sensitized solar cells (DSCs), another type of photoelectric device. researchgate.net

Incorporation into Advanced Organic Materials

The compound and its analogues, such as 2-Chloro-3-iodopyridin-4-amine, are considered instrumental in materials science. chemicalbook.com They serve as foundational structures for synthesizing novel organic materials, including polymers and other advanced materials. chemicalbook.com The unique electronic environment created by the interplay of the halogen atoms and the nitrogen-containing pyridine ring can influence the properties and reaction pathways during the creation of these materials. chemicalbook.com

Impact on Electrical Conductivity and Chemical Resistance

The inclusion of pyridine derivatives like 2-Chloro-3-iodopyridin-4-amine into polymers and other advanced materials can impart desirable functional properties. chemicalbook.com Research findings indicate that incorporating these structures can lead to materials with increased durability, improved electrical conductivity, and enhanced chemical resistance. chemicalbook.com

Table 1: Material Properties Enhanced by Pyridine Derivatives

| Property | Enhancement | Related Compound | Source |

| Electrical Conductivity | Improved | 2-Chloro-3-iodopyridin-4-amine | chemicalbook.com |

| Chemical Resistance | Enhanced | 2-Chloro-3-iodopyridin-4-amine | chemicalbook.com |

| Durability | Increased | 2-Chloro-3-iodopyridin-4-amine | chemicalbook.com |

| Blue Emission | Bright (ΦPL = 90%) | Ir(dFMesppy)2(o-xylbiim) | rsc.org |

Agrochemical Development

Halogenated pyridines are significant intermediates in the agrochemical industry. lookchem.comlookchem.com Their structural features allow for the synthesis of a wide range of products aimed at crop protection and food security. lookchem.com

Role as an Intermediate in Agrochemical Synthesis

This compound and its related structures are valuable intermediates for the production of various agrochemicals. lookchem.comlookchem.comchemimpex.com The reactivity of these compounds makes them key building blocks in the synthesis of insecticides, herbicides, and fungicides. lookchem.comchemimpex.comnbinno.com The functional group compatibility of compounds like 4-Bromo-2-chloro-3-iodopyridine enables the creation of novel agrochemicals with potentially improved efficacy and selectivity. lookchem.com This versatility allows researchers to design compounds that interact with specific biological pathways in target organisms. chemicalbook.com

Synthesis of Pesticides and Herbicides

The compound serves as a precursor in the production of specific pesticides and herbicides. chemicalbook.comchemimpex.com For example, the related intermediate 2-Chloro-4-iodopyridine is used in the synthesis of neonicotinoid insecticides such as imidacloprid (B1192907) and thiamethoxam, which are effective against various pests. nbinno.com It is also used to synthesize herbicides like flumioxazin (B1672886) and sulfentrazone. nbinno.com Similarly, 2,3-Dichloro-5-iodopyridine is an intermediate in the preparation of certain pyridyloxyphenoxy propionic acid derivatives that possess herbicidal activity. google.com

Table 2: Agrochemicals Synthesized from Pyridine Intermediates

| Agrochemical | Type | Intermediate | Source |

| Imidacloprid | Insecticide | 2-Chloro-4-iodopyridine | nbinno.com |

| Thiamethoxam | Insecticide | 2-Chloro-4-iodopyridine | nbinno.com |

| Flumioxazin | Herbicide | 2-Chloro-4-iodopyridine | nbinno.com |

| Sulfentrazone | Herbicide | 2-Chloro-4-iodopyridine | nbinno.com |

| Pyridyloxyphenoxy propionic acids | Herbicide | 2,3-Dichloro-5-iodopyridine | google.com |

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of molecular properties, predicting geometries, electronic distributions, and spectroscopic features.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. For 4-chloro-3-iodopyridine, DFT calculations are crucial for mapping charge distribution and predicting reactivity. The electron-withdrawing nature of the chlorine and iodine atoms significantly influences the electron density of the pyridine (B92270) ring. DFT studies can quantify this effect, revealing sites susceptible to electrophilic or nucleophilic attack. For instance, calculations can predict enhanced reactivity at the 2- and 5-positions due to the combined electronic effects of the halogen substituents.

Furthermore, DFT is applied to model reaction energetics. By calculating the activation barriers for competing reaction pathways, such as in Suzuki-Miyaura cross-coupling reactions, researchers can predict regioselectivity and optimize reaction conditions. This predictive power is essential for designing efficient synthetic routes involving this versatile building block. The molecular electrostatic potential (MEP) surface, another output of DFT calculations, provides a visual representation of the electrostatic potential, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential), which is key to understanding intermolecular interactions. malayajournal.org

Table 1: Predicted Reactivity Sites in Halogenated Pyridines using DFT

| Computational Method | Application | Predicted Outcome for this compound |

|---|---|---|

| DFT (B3LYP/6-31G*) | Charge Distribution Mapping | Enhanced electrophilicity at C-2 and C-5 positions. |

| DFT (B3LYP/6-31G*) | Electrostatic Potential Surface | Identifies electron-deficient sites for nucleophilic attack. |

| TD-DFT | Frontier Orbital Analysis | Calculation of HOMO-LUMO gap to predict chemical reactivity. mdpi.com |

| DFT | Reaction Pathway Modeling | Predicts activation barriers, guiding solvent and ligand choice for cross-coupling. |

Ab-initio calculations, which are based on quantum mechanics principles without using empirical parameters, provide a fundamental understanding of electronic structure and reactivity. aps.org Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are employed to perform full geometry optimizations, which are particularly important for strained molecules where electron correlation effects are significant. acs.org For pyridine derivatives, ab-initio calculations can be used to determine bond lengths, bond angles, and torsional angles with high accuracy, which can then be compared with experimental data from X-ray crystallography. acs.org

These calculations are also used to analyze bonding characteristics by examining the Mulliken charge density population, which can reveal the nature of atomic bonds (covalent, ionic, etc.) within the molecule. aps.org Investigating the electronic structure through these methods helps in understanding the intrinsic properties that govern the reactivity of this compound in various chemical transformations. aps.orgacs.org

Frontier Molecular Orbital (FMO) theory is a key framework for explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The energy difference between the HOMO and LUMO, known as the frontier orbital gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests the molecule is more polarizable and reactive. mdpi.com

For halogenated pyridines, the HOMO and LUMO energies and their spatial distributions can be calculated using methods like Time-Dependent DFT (TD-DFT). mdpi.com The HOMO often exhibits a delocalized π character across the pyridine ring, indicating its role as an electron donor. mdpi.com The LUMO, conversely, represents the molecule's ability to accept an electron. mdpi.com Analysis of these orbitals for this compound would show that the electron-withdrawing halogens lower the energy of the LUMO, making the ring more susceptible to nucleophilic attack. The energy gap and orbital distribution dictate the feasibility of electronic transitions, such as π → π*, which are fundamental to the molecule's photochemical behavior. mdpi.com

Table 2: Representative Frontier Orbital Energies for a Substituted Pyridine

| Molecular Orbital | Energy (eV) (Example: 3-Bromo-2-hydroxypyridine) | Significance |

|---|---|---|

| HOMO | -7.467 | Electron-donating capability mdpi.com |

| LUMO | -0.682 | Electron-accepting capability mdpi.com |

| HOMO-LUMO Gap | -6.785 | Indicator of chemical reactivity and stability mdpi.com |

Conformational Analysis and Molecular Dynamics

While pyridine itself is a planar molecule, the study of the conformational preferences of its derivatives and their behavior over time is crucial for understanding their interactions and reaction dynamics.

This compound is a rigid molecule with limited conformational freedom. However, its derivatives, especially those with flexible side chains, can adopt various conformations. Computational methods can predict the most stable conformers and the energy barriers between them. For example, ab-initio calculations at the MP2 level have been used to predict the equilibrium populations of different conformers of molecules in the gas phase. acs.org Such analysis is vital for understanding how the spatial arrangement of atoms in a derivative of this compound might influence its ability to bind to a biological target or participate in a chemical reaction.

Molecular Dynamics (MD) simulations provide a powerful means to study the dynamic evolution of a chemical system, including reaction pathways and the structures of transition states. MD simulations can model the influence of solvent molecules on reactivity, which is often a critical factor in synthesis. For instance, simulations can reveal how solvent coordination affects the accessibility of a catalyst to the reactive sites on this compound, potentially explaining discrepancies in reported reaction yields under different conditions.

By combining MD with quantum mechanical methods (QM/MM), researchers can model the breaking and forming of bonds during a reaction. This approach allows for the detailed study of transition states, providing insights into the reaction mechanism at an atomistic level. DFT calculations can further be used to map electrostatic potential surfaces to identify electron-deficient sites and predict the activation barriers for competing pathways, thereby guiding the choice of solvents and reaction conditions for nucleophilic substitution or cross-coupling reactions.

Theoretical and computational chemistry provide powerful tools for predicting and interpreting the molecular properties of compounds like this compound. By employing methods such as Density Functional Theory (DFT), researchers can calculate and analyze various spectroscopic features, offering insights that complement experimental data. researchgate.net

Spectroscopic Predictions and Interpretations

Computational modeling allows for the prediction of spectroscopic data, which is crucial for structural elucidation and understanding the electronic environment of the molecule.

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, investigates the molecular vibrations of a compound. uni-siegen.de IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to vibrations that cause a change in the molecular dipole moment. uni-siegen.deksu.edu.sa In contrast, Raman spectroscopy is based on the inelastic scattering of monochromatic light, detecting vibrations that lead to a change in the molecule's polarizability. uni-siegen.deksu.edu.sa These two techniques are often complementary. ksu.edu.sa

The vibrational modes of this compound are dominated by the stretching and bending of the pyridine ring and the carbon-halogen bonds. The C–Cl and C–I stretching vibrations are particularly diagnostic. Spectroscopic characterization can identify the C–I stretching vibration at approximately 500 cm⁻¹ and the C–Cl stretching vibration around 700 cm⁻¹. Other vibrations include C-H stretching, C-N stretching, and various in-plane and out-of-plane ring deformation modes.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

| C-H Stretching | ~3000-3100 | IR, Raman |

| Pyridine Ring Stretching | ~1400-1600 | IR, Raman |

| C-Cl Stretching | ~700 | IR, Raman |

| C-I Stretching | ~500 | IR, Raman |

| Ring Bending/Deformation | Various | IR, Raman |

Note: This table is based on characteristic frequencies for halogenated pyridines and is intended for illustrative purposes. Specific values require dedicated computational analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules in solution. Chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus. researchgate.net The presence of electronegative substituents, such as chlorine and iodine, significantly influences the magnetic shielding of the pyridine ring's protons and carbons. researchgate.net

Predicting NMR chemical shifts for polysubstituted heteroaromatics can be complex. Computational methods provide a means to estimate these shifts. liverpool.ac.uk The electronegativity and magnetic anisotropy of the halogen atoms at positions 4 and 3 will cause a deshielding effect on the adjacent protons and carbons, shifting their resonance signals to a lower field (higher ppm values) compared to unsubstituted pyridine. organicchemistrydata.org For instance, in related 4-aminopyridine (B3432731) derivatives, pyridine protons (H-2 and H-6) are observed at δ 8.2–8.4 ppm. The heavy atom effect of iodine can also introduce relativistic effects that further modify the chemical shifts of nearby nuclei. researchgate.net

A theoretical prediction of the ¹H and ¹³C NMR chemical shifts for this compound would anticipate distinct signals for each of the three ring protons (at positions 2, 5, and 6) and the five ring carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale/Influencing Factors |

| ¹H NMR | ||

| H-2 | Downfield | Deshielded by adjacent nitrogen and iodine |

| H-5 | Mid-field | Influenced by adjacent iodine and chlorine |

| H-6 | Downfield | Deshielded by adjacent nitrogen and chlorine |

| ¹³C NMR | ||

| C-2 | Downfield | Adjacent to nitrogen |

| C-3 | Shielded | Direct attachment to iodine (heavy atom effect) |

| C-4 | Downfield | Direct attachment to electronegative chlorine |

| C-5 | Mid-field | Influenced by adjacent iodine and chlorine |

| C-6 | Downfield | Adjacent to nitrogen |

Note: This table provides a qualitative prediction based on general principles of NMR spectroscopy. organicchemistrydata.org Actual chemical shift values would require specific computational calculations or experimental measurement.

Future Directions and Emerging Research

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry are becoming integral to modern synthetic organic chemistry. The focus is on designing processes that reduce or eliminate the use and generation of hazardous substances. For 4-chloro-3-iodopyridine and its derivatives, this translates into developing more environmentally friendly synthetic routes and more efficient catalysts.

Development of Environmentally Friendly Synthetic Routes

Traditional methods for the synthesis of halopyridines can sometimes involve harsh reagents and produce significant waste. Current research is geared towards creating greener alternatives. One promising approach is the use of electrochemical methods for iodination, which can eliminate the need for stoichiometric oxidizing agents by using iodide salts as the iodine source. Additionally, the development of one-pot, multicomponent reactions represents a significant step towards sustainability. acs.orgmdpi.com These reactions, often catalyzed by transition metals, allow for the construction of complex pyridine (B92270) derivatives from simple precursors in a single step, minimizing solvent usage and purification steps. acs.orgmdpi.com The use of water as a solvent in amination reactions of polyhalogenated pyridines is another significant advancement, offering a more environmentally benign alternative to traditional organic solvents. acs.org

Catalyst Development for Improved Efficiency